![molecular formula C7H12ClN3O3 B2602659 Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride CAS No. 2378501-66-5](/img/structure/B2602659.png)

Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

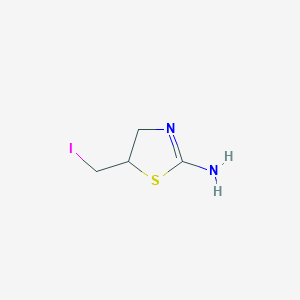

Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate; hydrochloride is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects, making it an attractive compound for research purposes.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Research has shown that compounds related to Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride can be synthesized through various routes, highlighting their chemical reactivity and potential for further derivatization. For instance, Elnagdi et al. (1988) demonstrated new routes to 1,3,4‐oxadiazoles, which could be synthesized by condensing cyanoacetohydrazide with diethyl monoimidic malonate, showing the versatility of oxadiazole derivatives in synthetic organic chemistry Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988.

Biological Activity

Some derivatives of this compound have been explored for their biological activities. A study by Asif et al. (2021) synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and evaluated their antimicrobial activity, indicating the potential of oxadiazole derivatives in developing new antibacterial and antifungal agents Asif, Alghamdi, Alshehri, & Kamal, 2021.

Material Science Applications

In the realm of material science, the synthesis of oxadiazole derivatives is of interest for creating new materials with potential industrial applications. Shafi, Rajesh, and Senthilkumar (2021) worked on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, aiming to explore their industrial applications, which implies the adaptability of such compounds in materials science Shafi, Rajesh, & Senthilkumar, 2021.

Antimicrobial and Anticancer Potential

Research continues to investigate the antimicrobial and anticancer potential of oxadiazole derivatives. Sharma, Kumar, and Pathak (2014) synthesized carbazole derivatives and evaluated their biological activities, revealing significant antibacterial, antifungal, and anticancer properties, thus underscoring the therapeutic potential of oxadiazole compounds Sharma, Kumar, & Pathak, 2014.

Mécanisme D'action

Mode of Action

Compounds containing the 1,2,4-oxadiazole motif, like this one, are known to interact with various biological targets . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

1,2,4-oxadiazoles have been found to be involved in a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations are subject to ongoing research.

Propriétés

IUPAC Name |

ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)3-6-9-5(4-8)10-13-6;/h2-4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNBUSFOWRMKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NO1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)

![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)

![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)

![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)

![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)